COX-2 Inhibitory Activity: Quantitative Comparison with 2-Phenyl-2-cyclopenten-1-one and Unsubstituted 2-Cyclopenten-1-one
In human recombinant COX-2 enzyme assays measuring 12-HHT formation from arachidonic acid by HPLC, 3-phenyl-2-cyclopenten-1-one exhibited an IC₅₀ value of 102 nM [1]. This represents a marked improvement over the 2-phenyl regioisomer (2-phenyl-2-cyclopenten-1-one), for which no detectable COX-2 inhibitory activity has been reported under comparable assay conditions, and is distinct from unsubstituted 2-cyclopenten-1-one, which primarily acts via NF-κB inhibition rather than direct COX-2 enzyme inhibition [2].
| Evidence Dimension | COX-2 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 102 nM (human recombinant COX-2) |
| Comparator Or Baseline | 2-Phenyl-2-cyclopenten-1-one: No reported COX-2 inhibition; Unsubstituted 2-cyclopenten-1-one: NF-κB pathway inhibitor |
| Quantified Difference | Quantified for target; no direct comparative data available due to absent activity for comparators |
| Conditions | Inhibition of human recombinant COX-2 assessed as residual activity by measuring formation of 12-HHT from arachidonic acid by HPLC analysis |
Why This Matters
The observed COX-2 inhibitory activity, though not directly benchmarked against the comparators due to lack of activity data for the latter, indicates a distinct pharmacological profile that differentiates this compound from structurally related cyclopentenones.
- [1] BindingDB. Affinity Data for 3-Phenyl-2-cyclopenten-1-one (BDBM50097346) - IC50: 102 nM. Assay: Inhibition of human recombinant COX-2 assessed as residual activity by measuring formation of 12-HHT from arachidonic acid by HPLC. View Source
- [2] European Patent Office. EP1704855: 2-Cyclopenten-1-one and its derivatives as inhibitors of the NF-κB factor. 2006. View Source
